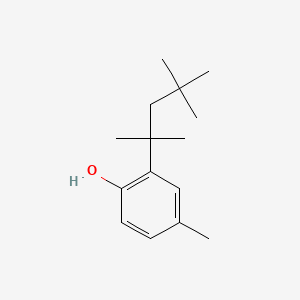

4-Methyl-2-t-octylphenol

カタログ番号 B8602992

分子量: 220.35 g/mol

InChIキー: MWJFTXUNWYQEIU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US08273678B2

Procedure details

Preparation was modified from the method of Kitchen, L. J., J. Am. Chem. Soc. 1948, 70, 1290. In a round-bottom flask to which were attached two addition funnels, a mixture of p-cresol (33.12 g, 306 mmol) and 33 mL 2,4,4-trimethyl-1-pentene was purged with nitrogen. The flask was cooled to 0° C., and 162 mL additional olefin (total amount of 2,4,4-trimethyl-1-pentene=1.23 mol, 4.0 eq.) was added dropwise, while a mixture of boron trifluoride etherate (5 mL, 40 mmol) and 30 mL nitrogen-sparged hexanes was added at the same time. The addition of olefin proceeded for 160 min, and subsequently the flask was allowed to warm to room temperature, and then was heated to 45° C. with stirring under nitrogen for 16 h. After cooling back to room temperature, the reaction was quenched by the addition of 121 g of 30% NaOH/H2O and 10 mL hexanes. After separation, the organic fraction was washed with water, and the combined aqueous fractions were washed with hexanes. The combined organic fractions were again washed with water and then distilled. The fraction distilling at 141° C. and 9-10 Torr was saved and analyzed. Yield: 30.56 g waxy white solid (45%). M.P.=42-5° C. 1H NMR was in accordance with literature (PCT Int. Appl. WO 2006120178 A1, inventors Olesen, Preben. H.; Hansen, H. C.; Christiansen, L. B.; Nielsen, F. E.; Petersen, A. K., to Novo Nordisk A/S).

[Compound]

Name

olefin

Quantity

162 mL

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[CH3:9][C:10]([CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[CH2:11].B(F)(F)F.CCOCC>>[CH3:8][C:3]1[CH:4]=[CH:5][C:6]([OH:7])=[C:1]([C:10]([CH3:11])([CH3:9])[CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])[CH:2]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

33.12 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1O)C

|

|

Name

|

|

|

Quantity

|

33 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(=C)CC(C)(C)C

|

Step Two

[Compound]

|

Name

|

olefin

|

|

Quantity

|

162 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

reactant

|

|

Smiles

|

B(F)(F)F.CCOCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring under nitrogen for 16 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Preparation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a round-bottom flask to which were attached

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

two addition funnels

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purged with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sparged hexanes

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added at the same time

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition of olefin

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated to 45° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling back to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction was quenched by the addition of 121 g of 30% NaOH/H2O and 10 mL hexanes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After separation

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic fraction was washed with water

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined aqueous fractions were washed with hexanes

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic fractions were again washed with water

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The fraction distilling at 141° C.

|

Outcomes

Product

Details

Reaction Time |

160 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1=CC(=C(C=C1)O)C(CC(C)(C)C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |